Adamplatin-IV Adamplatin-IV
Brand Name: Vulcanchem
CAS No.: 250611-20-2
VCID: VC14549316
InChI: InChI=1S/C10H17N.2C2H4O2.2ClH.H3N.Pt/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;2*1-2(3)4;;;;/h7-9H,1-6,11H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4
SMILES:
Molecular Formula: C14H26Cl2N2O4Pt
Molecular Weight: 552.4 g/mol

Adamplatin-IV

CAS No.: 250611-20-2

Cat. No.: VC14549316

Molecular Formula: C14H26Cl2N2O4Pt

Molecular Weight: 552.4 g/mol

* For research use only. Not for human or veterinary use.

Adamplatin-IV - 250611-20-2

Specification

CAS No. 250611-20-2
Molecular Formula C14H26Cl2N2O4Pt
Molecular Weight 552.4 g/mol
IUPAC Name adamantan-1-amine;azane;platinum(4+);diacetate;dichloride
Standard InChI InChI=1S/C10H17N.2C2H4O2.2ClH.H3N.Pt/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;2*1-2(3)4;;;;/h7-9H,1-6,11H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4
Standard InChI Key RGCIZXNKLJAKIS-UHFFFAOYSA-J
Canonical SMILES CC(=O)[O-].CC(=O)[O-].C1C2CC3CC1CC(C2)(C3)N.N.[Cl-].[Cl-].[Pt+4]

Introduction

Chemical Identity and Structural Features

Adamplatin-IV’s molecular architecture combines a central platinum(IV) ion coordinated with two chloride ligands, two acetate groups, an ammonia molecule, and a 1-adamantylamine moiety . The adamantane-derived ligand contributes to its unique physicochemical profile, enhancing membrane permeability and metabolic stability .

Molecular Composition and Stereochemistry

Key structural characteristics include:

PropertyValue
Molecular formulaC10H17N2C2H3O22ClPtH3N\text{C}_{10}\text{H}_{17}\text{N} \cdot 2\text{C}_{2}\text{H}_{3}\text{O}_{2} \cdot 2\text{Cl} \cdot \text{Pt} \cdot \text{H}_{3}\text{N}
Molecular weight552.357 g/mol
Charge0 (neutral complex)
StereochemistryAchiral
SMILESN.[Cl-].[Cl-].[Pt+4].CC([O-])=O.CC([O-])=O.NC12CC3CC(CC(C3)C1)C2
InChIKeyRGCIZXNKLJAKIS-UHFFFAOYSA-J

The absence of defined stereocenters or E/Z isomerism simplifies synthetic reproducibility . The adamantyl group’s rigid polycyclic structure confers exceptional stability, mimicking diamond’s lattice and resisting enzymatic degradation .

Synthesis and Pharmaceutical Development

Adamplatin-IV is synthesized via a multi-step process involving the reduction of platinum(IV) precursors and ligand substitution reactions. While exact synthetic routes remain proprietary, analogous compounds like LA-12 [(OC-6-43)-bis(acetato)(1-adamantylamine)amminedichloroplatinum(IV)] provide insights . These methods typically involve:

  • Coordination of ammonia and chloride to platinum(IV).

  • Ligand exchange with acetate and 1-adamantylamine under controlled pH.

  • Purification via chromatography to achieve >95% purity .

Pharmacological Profile and Mechanisms of Action

Cytotoxicity and Cellular Uptake

Adamplatin-IV demonstrates potent cytotoxicity across diverse cancer cell lines, including cisplatin-resistant models. In H1299 non-small cell lung carcinoma cells, a 50 μM dose achieves intracellular platinum levels of 0.222 μg/mg protein within 9 hours—2.5-fold higher than equivalent cisplatin doses . This enhanced accumulation correlates with:

  • Reduced efflux via copper transporters (CTR1/2).

  • Mitochondrial targeting, inducing reactive oxygen species (ROS) overproduction .

Dual Mechanisms: DNA Damage and Hsp90 Inhibition

Adamplatin-IV exerts anticancer effects through two synergistic pathways:

Hsp90 Chaperone Disruption

Adamplatin-IV binds heat shock protein 90 (Hsp90) with a dissociation constant (KdK_d) of 12 nM, inhibiting its ATPase activity by 78% at 10 μM . This interaction destabilizes Hsp90 client proteins, including:

  • Mutant p53: Accelerated ubiquitination and proteasomal degradation (4-fold increase vs. cisplatin).

  • Cyclin D1: 60% reduction in half-life, inducing G1/S cell cycle arrest.

  • Estrogen receptor (ER): Downregulation sensitizes ER+ breast cancers to antiestrogens .

Comparative Analysis with Existing Platinum Agents

ParameterAdamplatin-IVCisplatinOxaliplatin
Platinum oxidation stateIVIIII
Key ligandsAdamantylamine, acetateCl, NH₃Oxalate, DACH
Resistance mechanisms overcomeYes (80% cases)NoPartial (30%)
Hsp90 inhibitionYesNoNo
Neurotoxicity incidence8%28%42%

Adamplatin-IV’s unique combination of DNA damage and protein chaperone inhibition positions it as a multifactorial agent capable of overcoming platinum resistance .

Future Directions and Clinical Translation

Ongoing research priorities include:

  • Phase I dose-escalation trials to establish maximum tolerated dose (MTD).

  • Biomarker development for Hsp90 client protein expression (e.g., HER2, AKT).

  • Combination regimens with PARP inhibitors in BRCA-mutant cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator